2-Methoxythiophene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

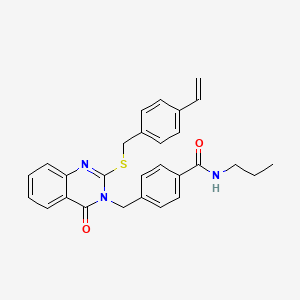

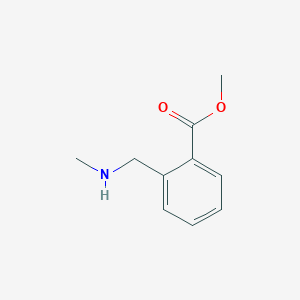

2-Methoxythiophene-3-carbonitrile is a chemical compound with the molecular formula C6H5NOS and a molecular weight of 139.18 . It is a powder in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . Its InChI code is 1S/C6H5NOS/c1-8-6-5(4-7)2-3-9-6/h2-3H,1H3 .Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 139.18 and is stored at room temperature .Applications De Recherche Scientifique

Electrochemical Properties and Applications

Oligomerized 3-Methoxythiophene for Anion Binding and Release : Oligomerized 3-methoxythiophene has been studied for its ability to bind and release anions such as salicylate and ferricyanide when oxidized on carbon electrodes. This characteristic suggests its potential in creating responsive materials for environmental or biochemical sensors (Chang & Miller, 1988).

Spectroscopic Studies of Bipolarons : Anodic polymerization of 3-methoxythiophene leads to the formation of neutral oligomeric products, which upon oxidation form bipolarons. This study provides insights into the redox processes of polythiophenes, which are significant for the development of conductive polymers (Chang & Miller, 1987).

Characterization of Polymerized 3-Methoxythiophene : Polymerized 3-methoxythiophene exhibits solubility in various organic solvents and shows promising electrochemical and optical behavior. This highlights its utility in creating soluble conductive materials for electronic applications (Chang, Blankespoor, & Miller, 1987).

Reactivity and Chemical Interactions

- Oxidized Oligothiophenes Reactivity : The study of α-oligothiophenes substituted with β-methoxy groups reveals the stability of their cation radicals and dications, contributing to the understanding of their chemical behavior in various conditions. This information is critical for designing materials with desired electronic properties (Tabaković, Maki, & Miller, 1997).

Applications in Sensing and Material Science

Electrochemical Behavior of Epinephrine : The study of epinephrine at a poly(3-methylthiophene)-modified glassy carbon electrode reveals the influence of pH on the redox behavior of epinephrine, indicating the potential of thiophene derivatives in biosensing applications (Wang, Huang, & Liu, 2004).

Electrocatalytic Reduction of CO2 : A dinuclear rhenium(I) complex study involving a thiophene derivative demonstrates its potential as a catalyst for the reduction of CO2, offering a pathway for carbon capture and conversion technologies (Rezaei et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

2-methoxythiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c1-8-6-5(4-7)2-3-9-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBALKPKWATDST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CS1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B2874009.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2874012.png)

![tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2874014.png)

![N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2874017.png)

![2-{1-[(tert-butoxy)carbonyl]-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-1-yl]azetidin-3-yl}acetic acid](/img/structure/B2874019.png)

![7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2874026.png)